REACTION_CXSMILES
|
Br[C:2]1C=C(C=CC=1)C(O)=O.C[Al](C)C.[CH3:15][C:16]([C:18]1[CH:19]=[C:20]([Br:24])[CH:21]=[CH:22][CH:23]=1)=[CH2:17]>CCCCCC>[C:16]([C:18]1[CH:19]=[C:20]([Br:24])[CH:21]=[CH:22][CH:23]=1)([CH3:2])([CH3:15])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
80 mmol
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-bath under nitrogen
|
Type
|
CUSTOM
|
Details
|
The hexane was removed by distillation under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
for reflux
|
Type
|
CUSTOM
|
Details
|
The oil bath was then replaced by an ice-water bath
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by the slow dropwise addition of water
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until the aluminum salts
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×8 ml ether
|
Type
|
WASH
|
Details
|
washed with dil. HCl, water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in-vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |